molecular formula C10H8N2S5 B1372588 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide CAS No. 1000932-91-1

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide

Cat. No. B1372588
M. Wt: 316.5 g/mol
InChI Key: ZPYRAXKLJYDCKN-UHFFFAOYSA-N
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Description

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is a chemical compound with the molecular formula C10H8N2S5 . It has a molecular weight of 316.49 g/mol .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide, involves various strategies. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide is represented by the formula C10H8N2S5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide include a molecular weight of 316.49 g/mol and a molecular formula of C10H8N2S5 . Other specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Antidepressant Activity

  • Synthesis and Evaluation of Antidepressant Activity : A study by Mathew, B., Suresh, J., & Anbazhagan, S. (2014) discussed the synthesis of derivatives related to the compound of interest. Specifically, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed significant antidepressant activity in tests, highlighting the potential therapeutic use of similar thiophene-based compounds as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Crystal Structure Studies

  • Crystal Structure and Hirshfeld Surface Analysis : Research by Kumara, K. et al. (2017) focused on the crystal structure of a similar compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. The study provided insights into the molecular interactions and crystal packing, essential for understanding the compound's physical properties and potential applications in material science (Kumara et al., 2017).

Anti-inflammatory Activity

  • Synthesis and Anti-inflammatory Activity Study : Sachdeva, H. et al. (2013) synthesized derivatives of a related compound, 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, demonstrating significant anti-inflammatory effects. This points to the potential use of such compounds in developing new anti-inflammatory drugs (Sachdeva, Dwivedi, Arya, Khaturia, & Saroj, 2013).

Computational Chemistry and Molecular Docking Studies

  • Computational and Docking Studies for Understanding Binding Patterns : A 2022 study by Uzun, S. examined the title compounds using computational methods and molecular docking to understand their potential interactions at the molecular level. This research is crucial for drug development and understanding how these compounds interact with biological targets (Uzun, 2022).

Synthesis and Characterization for Antibacterial and Antioxidant Activities

  • Biological Evaluation of Thiosemicarbazones : Karaküçük-Iyidoğan, A. et al. (2014) synthesized and characterized novel thiosemicarbazones, some of which showed excellent antibacterial and antioxidant properties. This suggests that compounds related to 5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide could be potent antibacterial and antioxidant agents (Karaküçük-Iyidoğan, Mercan, Oruç-Emre, Taşdemir, Isler, Kiliç, & Özaslan, 2014).

Antitumor Activity

  • Evaluation of Anti-Tumor Agents : Research by Gomha, S. M. et al. (2016) involved the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. The compounds exhibited promising anti-tumor activities against HepG2 cell lines, indicating potential use in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

5-(5-carbamothioylthiophen-2-yl)sulfanylthiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S5/c11-9(13)5-1-3-7(15-5)17-8-4-2-6(16-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYRAXKLJYDCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)SC2=CC=C(S2)C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277173
Record name 2-Thiophenecarbothioamide, 5,5′-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide

CAS RN

1000932-91-1
Record name 2-Thiophenecarbothioamide, 5,5′-thiobis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarbothioamide, 5,5′-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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